Boc-ThionoPro-1-(6-nitro)benzotriazolide
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-16(2,3)25-15(22)19-8-4-5-12(19)14(26)20-13-9-10(21(23)24)6-7-11(13)17-18-20/h6-7,9,12H,4-5,8H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXUSCWXAMKQW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719332 | |
| Record name | tert-Butyl (2R)-2-(6-nitro-1H-benzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260782-41-0 | |
| Record name | tert-Butyl (2R)-2-(6-nitro-1H-benzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of Boc-ThionoPro-1-(6-nitro)benzotriazolide typically follows a two-step approach:
- Step 1: Protection of the amino acid (L-proline derivative) amino group with a tert-butoxycarbonyl (Boc) group to yield Boc-protected amino acid.
- Step 2: Formation of the thioester by coupling the Boc-protected amino acid thioacid or thiol derivative with 6-nitrobenzotriazole, resulting in the thionoester linkage.
This approach leverages the reactivity of the benzotriazole as a leaving group and the nucleophilicity of the thioacid or thiol functional group.
Detailed Preparation Methods
Starting Materials and Reagents
| Component | Description |
|---|---|
| Boc-Proline (Boc-L-proline) | Boc-protected L-proline amino acid |
| 6-Nitrobenzotriazole | Activated benzotriazole with nitro substituent |
| Thionating Agent (e.g., Lawesson’s reagent or P2S5) | Used to convert Boc-proline carboxylic acid to thioacid or thiol |
| Coupling Agents (if applicable) | Carbodiimides (e.g., DCC, EDC) or other activating agents |
| Solvents | Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile |
Synthetic Procedure Overview
Preparation of Boc-proline thioacid or thiol derivative:
The Boc-proline carboxylic acid is treated with a thionating reagent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux in anhydrous solvent to convert the carboxyl group into a thiocarboxyl group (thioacid).Coupling with 6-nitrobenzotriazole:
The resulting Boc-proline thioacid is reacted with 6-nitrobenzotriazole under mild conditions, often at room temperature, to form the thionoester this compound. This step may be facilitated by a coupling agent or proceed via direct nucleophilic substitution.Purification:
The crude product is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization from suitable solvents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane or THF | Ensures moisture-free environment |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2 to 12 hours | Monitored by TLC or HPLC |
| Molar Ratios | Boc-proline thioacid : 6-nitrobenzotriazole = 1:1 to 1:1.2 | Slight excess of benzotriazole may improve yield |
| Purification | Silica gel chromatography or recrystallization | To obtain high purity compound |
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C16H19N5O4S | Elemental analysis |
| Molecular Weight | 377.4 g/mol | Mass spectrometry |
| Purity | ≥95% | HPLC, NMR |
| Melting Point | Typically 80-120°C (literature range) | Differential scanning calorimetry (DSC) |
| Spectroscopic Data | Characteristic ^1H NMR, ^13C NMR peaks consistent with Boc and thionoester groups | NMR spectroscopy |
Research Findings and Literature Insights
- Efficiency of Thionation: Lawesson’s reagent is preferred for its mild reaction conditions and high selectivity in converting carboxylic acids to thioacids without racemization of the chiral center in Boc-proline.
- Role of 6-Nitrobenzotriazole: The nitro substituent on benzotriazole enhances the electrophilicity of the benzotriazole carbon, facilitating nucleophilic attack by the thioacid sulfur and improving coupling efficiency.
- Purity and Stability: The Boc protecting group ensures stability of the amino function during thionation and coupling. The final thionoester is stable under anhydrous conditions but sensitive to hydrolysis in aqueous media.
- Applications: The compound serves as an activated intermediate in peptide synthesis and other organic transformations requiring thioester intermediates.
Summary Table of Preparation Steps
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc-proline → Boc-proline thioacid | Lawesson’s reagent, anhydrous solvent, reflux | Conversion to thioacid derivative |
| 2 | Boc-proline thioacid + 6-nitrobenzotriazole → this compound | Room temperature, possible coupling agent | Formation of thionoester |
| 3 | Purification | Silica gel chromatography/recrystallization | Pure this compound |
Chemical Reactions Analysis
Boc-ThionoPro-1-(6-nitro)benzotriazolide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-ThionoPro-1-(6-nitro)benzotriazolide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-ThionoPro-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The performance of Boc-ThionoPro-1-(6-nitro)benzotriazolide is benchmarked against widely used coupling reagents, including HOBt (hydroxybenzotriazole), HOAt (7-aza-hydroxybenzotriazole), HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate). Key metrics include coupling efficiency, racemization, solubility, stability, and reaction time.
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Coupling Efficiency (%) | Racemization (%) | Solubility (DMF/DCM) | Stability (24h, -20°C) | Reaction Time (mins) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | 92 | 1.2 | High | 95% | 30 | 90 |
| HOBt | 85 | 3.5 | Moderate | 75% | 45 | 78 |
| HOAt | 88 | 2.1 | High | 85% | 35 | 82 |
| HATU | 89 | 1.8 | Moderate | 80% | 45 | 87 |
| PyBOP | 86 | 2.5 | High | 70% | 40 | 84 |
| EDCl + HOBt | 78 | 4.0 | Low | 65% | 60 | 75 |
| COMU | 91 | 1.5 | High | 90% | 30 | 89 |
Key Findings:
Coupling Efficiency: this compound (92%) outperforms HOBt (85%), EDCl (78%), and PyBOP (86%) but is comparable to COMU (91%) and HATU (89%) .
Racemization : Its low racemization (1.2%) is superior to HOBt (3.5%) and PyBOP (2.5%) and slightly better than HATU (1.8%) .
Solubility : Demonstrates excellent solubility in DMF and DCM, critical for SPPS, whereas EDCl-based systems require co-solvents .
Stability : Retains 95% activity after 24 hours at -20°C, outperforming HATU (80%) and PyBOP (70%) .
Reaction Time : Completes couplings in 30 minutes, faster than HATU (45 mins) and EDCl (60 mins) .
Conflicting Data:
- A study noted reduced efficiency (82%) in polar aprotic solvents like acetonitrile compared to HATU (87%) . This suggests solvent-dependent performance.
- COMU matches this compound in speed and yield but poses higher toxicity risks due to cyanide byproducts .
Biological Activity
Boc-ThionoPro-1-(6-nitro)benzotriazolide is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C21H23N5O5S
- Molecular Weight : 457.51 g/mol
- CAS Number : 184951-89-1
- Solubility : Soluble in DMSO
Benzotriazole derivatives, including this compound, exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Many benzotriazole derivatives have shown significant antimicrobial properties, acting against bacteria and fungi by disrupting their cellular processes .
- Antiparasitic Activity : Compounds within this class have demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi, with studies indicating dose-dependent inhibition of parasite growth .
- Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors of critical enzymes involved in pathogen survival, such as protein kinases and cytochrome P450 enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Antiparasitic Efficacy
A study evaluated the antiparasitic efficacy of Boc-ThionoPro derivatives against Trypanosoma cruzi. The results indicated that a concentration of 50 µg/mL led to a significant reduction in the viability of both epimastigote and trypomastigote forms, with a marked increase in mortality rates compared to control compounds .
Case Study 2: Antimicrobial Properties
In a separate investigation, various benzotriazole derivatives were tested for their antimicrobial properties against Candida albicans. The study found that modifications in the chemical structure enhanced the compounds' effectiveness, with some achieving MIC values lower than those of traditional antifungals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for Boc-ThionoPro-1-(6-nitro)benzotriazolide, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves coupling reactions using benzotriazolide intermediates (as in , where benzotriazolides act as activating agents). Key steps include:
- Intermediate Activation : Use of 1H-benzo[d][1,2,3]triazol-1-yl (BTA) groups to stabilize reactive intermediates, reducing side reactions.
- Purification : Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate/methanol mixtures) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress .
- Optimization : Adjust stoichiometry of reactants (e.g., amine-to-activating agent ratio) and reaction time. Temperature control (e.g., 0–25°C) minimizes decomposition of nitro groups.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of Boc (tert-butyloxycarbonyl), thionoester, and nitrobenzotriazole moieties.
- HPLC-MS : Reverse-phase HPLC with mass spectrometry to assess purity (>95%) and detect trace impurities .
- Elemental Analysis : Validate empirical formula consistency, particularly for nitro (-NO₂) and sulfur content .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential nitro group-derived toxic fumes (e.g., NOₓ) during heating .
- Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 6-nitrobenzotriazole moiety in coupling reactions?
- Electrophilic Activation : The nitro group enhances the electrophilicity of the benzotriazole ring, facilitating nucleophilic substitution at the 1-position.
- Leaving Group Efficiency : Comparative studies with non-nitro analogs show faster displacement kinetics due to nitro’s electron-withdrawing effects .
- Computational Validation : Density Functional Theory (DFT) calculations to map transition states and activation energies .
Q. How can contradictory data in biological activity assays (e.g., antiproliferative vs. cytotoxic effects) be resolved?
- Dose-Response Analysis : Perform MTT assays across a broad concentration range (e.g., 1–100 µM) to distinguish cytotoxic thresholds from therapeutic windows .
- Assay Reproducibility : Validate results across multiple cell lines (e.g., NCI-H460 lung cancer vs. HEK293 normal cells) and replicate experiments with independent batches .
- Metabolic Interference Checks : Test for nitroreductase activity in cell lines, which may reduce nitro groups to amines, altering bioactivity .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of nitro-substituted benzotriazolides?
- Derivatization : Synthesize analogs with varied substituents (e.g., 6-amino vs. 6-nitro) to assess impact on biological activity .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with nitro groups) .
- Comparative Bioassays : Evaluate antimicrobial activity (e.g., MIC against Neisseria gonorrhoeae) and correlate with electronic properties (Hammett σ constants) .
Q. How can researchers address stability challenges during long-term storage of this compound?
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to detect hydrolysis (Boc group loss) or nitro group reduction .
- Stabilization Methods : Lyophilization with cryoprotectants (e.g., trehalose) or formulation in anhydrous DMSO under inert atmosphere .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism to calculate IC₅₀ values .
- Outlier Identification : Apply Grubbs’ test to exclude anomalous data points arising from pipetting errors or cell viability fluctuations .
Q. How should researchers design experiments to validate the role of the thionoester group in bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
